2-[(E)-2-phenylethenyl]-1H-benzimidazole
Description
Contextualization within Benzimidazole (B57391) Heterocyclic Chemistry
Benzimidazole, also known as 1,3-benzodiazole, is a bicyclic aromatic organic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. wikipedia.orgrsc.org This core structure is a fundamental building block in numerous synthetic and naturally occurring molecules. walshmedicalmedia.com The benzimidazole nucleus is considered a "privileged scaffold" in medicinal chemistry because of its prevalence in a wide array of pharmacologically active agents. rsc.orgwalshmedicalmedia.comresearchgate.net
The chemical properties of benzimidazoles are notable for their amphoteric nature, possessing both weakly acidic and weakly basic characteristics due to the N-H proton and the lone pair of electrons on the other nitrogen atom, respectively. The synthesis of benzimidazole derivatives is versatile, with one of the most common methods being the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or an aldehyde. walshmedicalmedia.comthieme-connect.com This straightforward synthesis allows for the introduction of diverse substituents at the 2-position, leading to a vast library of compounds with varied biological and physical properties.
Benzimidazole derivatives are the basis for a multitude of commercial drugs with applications spanning various therapeutic areas. rsc.orgekb.eg Their biological activities are extensive, including antimicrobial, antiviral, anthelmintic, anticancer, and anti-inflammatory properties. rsc.orgthieme-connect.comnih.gov Beyond medicine, the benzimidazole scaffold is also valuable in materials science, where its derivatives are used in the synthesis of dyes, polymers, and fluorescent materials. nih.gov
Table 1: Examples of Marketed Drugs Containing the Benzimidazole Scaffold
| Drug Name | Therapeutic Class |
| Albendazole | Anthelmintic rsc.org |
| Omeprazole | Proton Pump Inhibitor walshmedicalmedia.com |
| Candesartan | Angiotensin II Receptor Blocker wikipedia.org |
| Bilastine | Antihistamine walshmedicalmedia.comnih.gov |
| Enviroxine | Antiviral walshmedicalmedia.com |
Significance of the (E)-Styryl Moiety in Chemical Biology and Materials Science
In the realm of chemical biology , the styryl substituent is found in numerous medicinally important compounds. researchgate.net Its inclusion can positively influence key pharmacokinetic properties such as lipophilicity and oral absorption. researchgate.net The rigid, planar structure of the styryl group can facilitate specific binding interactions with biological targets. Furthermore, the double bond of the styryl moiety has been shown to be critical for the biological activity of certain classes of compounds, such as styrylchromones. nih.gov The styryl group itself can contribute to the pharmacological profile, with some studies suggesting its role in the antioxidant activity of molecules. nih.gov
In materials science , the styryl group is highly valued for the extended π-conjugated system it creates. This electronic structure is responsible for the unique photophysical properties observed in styryl-containing compounds, such as strong absorption and emission of light. nih.gov These properties make them excellent candidates for:
Organic Chromophores: Used in dyes and pigments. nih.gov
Fluorescent Probes: Their fluorescence can be sensitive to the local environment, making them useful as sensors. researchgate.net
Non-Linear Optical (NLO) Materials: The polarizability of the π-system is a crucial criterion for NLO applications. nih.gov
Photosensitizers: Some styryl derivatives, like 9-[(E)-2-phenylethenyl]anthracene, are utilized as traps for singlet oxygen in photodynamic therapy research. scielo.org.co
The incorporation of an electron-rich styryl moiety can shift the absorption and emission spectra to longer wavelengths, which is a desirable feature for applications in biological imaging and photochemistry. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H,(H,16,17)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPPRIZUPEKMV-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1456-19-5 | |
| Record name | NSC52092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Derivatization Strategies for 2 E 2 Phenylethenyl 1h Benzimidazole
Direct Synthetic Routes
Direct synthetic routes to 2-[(E)-2-phenylethenyl]-1H-benzimidazole and its analogs typically involve the construction of the benzimidazole (B57391) ring system from acyclic precursors. Condensation reactions and modern energy sources like microwave irradiation are central to these approaches.
Condensation Reactions Utilizing o-Phenylenediamine (B120857) Precursors
The most common and direct method for synthesizing 2-styrylbenzimidazoles is the condensation of o-phenylenediamine or its salts with cinnamic acid or its derivatives. tandfonline.comtandfonline.comresearchgate.netias.ac.in This reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires acidic conditions and elevated temperatures to facilitate the cyclization and dehydration steps.
Initial attempts at condensing o-phenylenediamine with cinnamic acid in refluxing methanol (B129727) with a trace of sulfuric acid or in refluxing benzene (B151609) were unsuccessful, leading only to the recovery of starting materials. tandfonline.com However, employing harsher conditions, such as heating in polyphosphoric acid (PPA) at 200°C, yielded 2-styrylbenzimidazole in a modest 30% yield. tandfonline.com A more successful approach involved the condensation of o-phenylenediamine dihydrochloride (B599025) with cinnamic acid at 200°C for 2 hours, which afforded the desired product in a 57% yield. tandfonline.com
A significant improvement in yield was achieved by using o-phenylenediamine sulfate (B86663) and refluxing ethylene (B1197577) glycol as the solvent. This method provides the corresponding 2-styrylbenzimidazoles in excellent yields, often exceeding 90%. tandfonline.comresearchgate.net The general procedure involves refluxing a mixture of o-phenylenediamine sulfate and the appropriate cinnamic acid in ethylene glycol for about 3 hours. The product is then isolated by pouring the reaction mixture into water and neutralizing with a base like sodium bicarbonate. tandfonline.com
| Cinnamic Acid Derivative | Yield (%) | Reference |
|---|---|---|
| Cinnamic acid | 95 | tandfonline.com |
| p-Methylcinnamic acid | 92 | researchgate.net |
| o-Chlorocinnamic acid | 99 | researchgate.net |
| p-Chlorocinnamic acid | 97 | researchgate.net |
| p-Methoxycinnamic acid | 96 | researchgate.net |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netsciforum.neteurekaselect.com The synthesis of benzimidazole derivatives, including 2-styrylbenzimidazoles, has benefited significantly from this technology. eurekaselect.comresearchgate.netmdpi.com
Microwave-assisted synthesis of 2-aryl benzimidazoles can be achieved by reacting o-phenylenediamine with various aromatic carboxylic acids in the presence of a catalyst and a suitable solvent, or even under solvent-free conditions. sciforum.netnih.gov For instance, the reaction of o-phenylenediamine with aromatic carboxylic acids in water with ethyl acetate (B1210297) as a catalyst under microwave irradiation at 90% power (765 W) has been reported to give good yields in a short time. sciforum.net This method offers a green and efficient alternative to traditional synthetic protocols. sciforum.netnih.gov
The advantages of microwave-assisted synthesis are highlighted by the significant reduction in reaction time from hours to minutes and an increase in product yields. sciforum.net This rapid and efficient methodology is a cornerstone of modern "green chemistry". nih.gov
Hemi-Synthesis Approaches from Natural Product Precursors
Hemi-synthesis, which involves the chemical modification of naturally occurring compounds, offers a straightforward route to complex molecules. Cinnamaldehyde (B126680), the primary constituent of cinnamon essential oil, serves as a readily available natural precursor for the synthesis of this compound. semanticscholar.orgmdpi.com
In a typical hemi-synthetic procedure, o-phenylenediamine is reacted with the essential oil containing cinnamaldehyde in an ethanolic solution, often with a few drops of acid like HCl to catalyze the reaction. semanticscholar.orgmdpi.com This approach leverages the aldehyde functionality of cinnamaldehyde to undergo condensation with the diamine, followed by cyclization and oxidation to form the benzimidazole ring. This method is particularly attractive due to its use of renewable starting materials. semanticscholar.org
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold can be achieved by modifying either the benzimidazole ring or the styryl moiety. These modifications are crucial for tuning the physicochemical and biological properties of the parent compound.
Strategies for Benzimidazole Ring Modification
Modification of the benzimidazole ring can occur at the nitrogen atoms or on the fused benzene ring.
N-Substitution: The nitrogen atoms of the benzimidazole ring can be functionalized through alkylation, acylation, or other substitution reactions. mdpi.com For instance, reaction with electrophiles like alkyl halides or acyl chlorides in the presence of a base can introduce substituents at the N-1 and/or N-3 positions. mdpi.com Microwave irradiation has also been successfully employed for the synthesis of 1,2-disubstituted benzimidazoles, providing a rapid and efficient route to N-functionalized derivatives. mdpi.comnih.gov
Benzene Ring Substitution: Introducing substituents on the benzene portion of the benzimidazole nucleus is typically achieved by starting with a substituted o-phenylenediamine. For example, using a 4-substituted or 4,5-disubstituted o-phenylenediamine in the condensation reaction with cinnamic acid will result in a correspondingly substituted 2-styrylbenzimidazole. nih.gov This allows for the introduction of a wide range of functional groups, such as halogens, nitro groups, or alkyl groups, onto the benzimidazole core. nih.gov
Approaches for Styryl Moiety Functionalization
Functionalization of the styryl moiety is most directly accomplished by using a substituted cinnamic acid in the initial condensation reaction with o-phenylenediamine. tandfonline.comresearchgate.net This strategy allows for the introduction of various substituents onto the phenyl ring of the styryl group.
The condensation of o-phenylenediamine sulfate with a range of substituted cinnamic acids in refluxing ethylene glycol has been shown to be a high-yielding method for preparing styryl-functionalized derivatives. tandfonline.comresearchgate.net This approach has been successfully applied to cinnamic acids bearing electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, nitro) at different positions on the aromatic ring. researchgate.net
| Substituent on Cinnamic Acid | Resulting Functionalization on Styryl Moiety | Reference |
|---|---|---|
| p-Methyl | 4-Methylphenyl | researchgate.net |
| o-Chloro | 2-Chlorophenyl | researchgate.net |
| p-Chloro | 4-Chlorophenyl | researchgate.net |
| p-Methoxy | 4-Methoxyphenyl | researchgate.net |
| 3,4-Dimethoxy | 3,4-Dimethoxyphenyl | researchgate.net |
| 3,4,5-Trimethoxy | 3,4,5-Trimethoxyphenyl | researchgate.net |
Furthermore, the reactivity of the styryl double bond itself could potentially be exploited for further functionalization, although this is less commonly reported as a primary synthetic strategy compared to the use of substituted precursors.
Advanced Spectroscopic and Structural Elucidation Studies of 2 E 2 Phenylethenyl 1h Benzimidazole
Electronic Absorption and Emission Spectroscopy Investigations
UV-Visible Absorption Characteristics and π→π Transitions*
Fluorescence Emission Properties and Quantum Yield Measurements
While many benzimidazole (B57391) derivatives are known to be fluorescent, specific emission maxima and fluorescence quantum yield (Φf) values for 2-[(E)-2-phenylethenyl]-1H-benzimidazole have not been detailed in the available research. The fluorescence properties are highly dependent on the molecular structure and the solvent environment.
Excited State Dynamics and Time-Resolved Spectroscopy
Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetimes
Experimental data on the excited-state lifetime of this compound is not specified in the surveyed literature. However, studies on the protonated form of the parent compound, benzimidazole (benzimidazoleH+), in the gas phase have measured excited-state lifetimes. These lifetimes were found to be in the nanosecond range, varying from 400 ± 200 picoseconds to 3700 ± 1100 picoseconds depending on the photon energy. aip.org The lifetime of the larger, substituted this compound would be influenced by its unique structural and electronic properties.
Transient Absorption Spectroscopy for Intermediate Species Characterization
Transient absorption spectroscopy data specifically for this compound could not be located. Studies on the closely related compound 2-phenyl-1H-benzo[d]imidazole (BI), which lacks the ethenyl linker, have been performed. In those experiments, femtosecond transient absorption spectroscopy identified a stimulated emission (SE) signal at 355 nm and an excited-state absorption (ESA) signal at 437 nm. bohrium.com These signals are characteristic of the transient species formed immediately after photoexcitation.
Phosphorescence and Triplet State Analysis
Direct phosphorescence data for this compound is unavailable. However, the photophysical properties of its structural precursor, 2-phenylbenzimidazole (B57529) (PBI), have been investigated. Studies show that PBI exhibits phosphorescence at low temperatures (77 K), which is evidence for the formation of an excited triplet state. nih.gov The triplet state was further confirmed by the observation of an electron paramagnetic resonance half-field transition. nih.gov This excited triplet state is capable of transferring its energy to molecular oxygen to produce singlet oxygen (¹O₂), with a quantum yield (ΦΔ) of 0.07 measured in acetonitrile (B52724). nih.gov
Table 1: Phosphorescence Emission Maxima for 2-Phenylbenzimidazole (PBI) at 77 K
| Compound | Emission Maxima (λmax) |
|---|---|
| 2-Phenylbenzimidazole (PBI) | 443 nm, 476 nm, 509 nm |
Data sourced from a study on the photophysical and photochemical properties of PBI. nih.gov
Structural Insights from Diffraction Techniques
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive evidence of molecular structure, bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not detailed in the available literature, analysis of closely related benzimidazole derivatives offers significant insights into the expected structural characteristics of this compound class.
Studies on various 2-substituted and 1,2-disubstituted benzimidazole derivatives reveal common structural motifs. For instance, the benzimidazole core is consistently found to be nearly planar. researchgate.net In derivatives such as 2-(1H-benzimidazol-2-yl)phenol (BIP), 1,2-diphenyl-1H-benzimidazole (DPBI), and 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole (FPPBI), the benzimidazole unit shows minimal deviation from planarity. researchgate.netsemanticscholar.org This planarity facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, which is a crucial factor in stabilizing the crystal structure. researchgate.net
The crystal packing of these derivatives is heavily influenced by a network of intermolecular hydrogen bonds. In N-unsubstituted benzimidazoles, classical N-H···N hydrogen bonds are primary interactions that often lead to the formation of chains or dimers. mdpi.com For example, in the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, N-H···N hydrogen bonds are a key structure-directing force. mdpi.com Weaker interactions, such as C-H···N, C-H···π, and C-H···F bonds (in fluorinated derivatives), also play a significant role in building the three-dimensional supramolecular architecture. researchgate.netsemanticscholar.org
The orientation of the substituent at the 2-position relative to the benzimidazole ring is a key conformational feature. In 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole, the naphthalene (B1677914) group is twisted out of the plane of the benzimidazole core, demonstrating that steric hindrance can lead to non-planar conformations between the core and its substituents. researchgate.net In contrast, pyridyl-benzimidazole derivatives have been shown to adopt an E conformation, which was confirmed by single-crystal X-ray diffraction analysis. rsc.org This is particularly relevant to this compound, suggesting the trans configuration of the ethenyl bridge is structurally stable.
The table below summarizes crystallographic data for selected benzimidazole derivatives, illustrating the typical crystal systems and space groups encountered for this class of compounds.
| Compound Derivative | Crystal System | Space Group | Reference |
|---|---|---|---|
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | mdpi.com |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P21 | mdpi.com |
| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | P21/c | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and conformation of organic compounds in solution. nih.gov For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, confirming the connectivity and stereochemistry of the molecule.
In N-unsubstituted benzimidazoles, the NMR spectra can be complicated by prototropic tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms. beilstein-journals.orgnih.gov This exchange often leads to time-averaged signals, simplifying the spectrum for the symmetric benzimidazole ring. For instance, carbons C4/C7 and C5/C6 become chemically equivalent and produce single resonance signals. nih.gov However, in certain solvents or in the solid state, this tautomerism can be slowed or "blocked," allowing for the resolution of distinct signals for each carbon and proton in the benzimidazole moiety. beilstein-journals.orgnih.gov
The ¹H NMR spectrum of the parent structure, 2-phenyl-1H-benzimidazole, shows characteristic signals for the aromatic protons. rsc.org The N-H proton typically appears as a broad singlet at a very downfield chemical shift (around 12.95 ppm in DMSO), which is characteristic of acidic protons involved in hydrogen bonding. rsc.org The protons of the phenyl ring and the benzimidazole ring appear in the aromatic region (7.20-8.20 ppm). rsc.org For this compound, the vinyl protons of the ethenyl bridge would provide crucial conformational information. Their coupling constant (J-value) would be indicative of the E (trans) configuration, typically in the range of 12-18 Hz.
The ¹³C NMR spectrum complements the ¹H NMR data. The carbons of the benzimidazole ring have distinct chemical shifts, with the C2 carbon, bonded to the substituent and two nitrogen atoms, appearing significantly downfield (around 151 ppm). rsc.org The chemical shifts of the phenylethenyl group would further confirm the structure.
The following tables present typical ¹H and ¹³C NMR chemical shift ranges for the core structure of 2-phenyl-1H-benzimidazole, which serves as a model for interpreting the spectra of this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| N-H | ~12.95 | s (br) | rsc.org |
| Phenyl-H (ortho) | ~8.17 | d | rsc.org |
| Benzimidazole-H (4,7) | ~7.70-7.50 | m | rsc.org |
| Phenyl-H (meta, para) | ~7.60-7.45 | m | rsc.org |
| Benzimidazole-H (5,6) | ~7.20 | m | rsc.org |
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C2 | ~151.3 | rsc.org |
| C4/C7a (benzimidazole bridgehead) | ~143.8, ~135.0 | rsc.org |
| C1' (phenyl ipso) | ~130.2 | rsc.org |
| C4' (phenyl para) | ~129.9 | rsc.org |
| C2'/C6' (phenyl ortho) | ~129.1 | rsc.org |
| C3'/C5' (phenyl meta) | ~126.5 | rsc.org |
| C5/C6 (benzimidazole) | ~122.7, ~121.8 | rsc.org |
| C4/C7 (benzimidazole) | ~118.9, ~111.5 | rsc.org |
Theoretical and Computational Chemical Investigations of 2 E 2 Phenylethenyl 1h Benzimidazole
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of molecular systems, providing insights into their stability, conformational changes, and interactions with their environment.
While specific MD simulation studies focused solely on 2-[(E)-2-phenylethenyl]-1H-benzimidazole were not prominent in the reviewed literature, MD simulations have been extensively used to study the stability and interactions of other benzimidazole (B57391) derivatives with biological macromolecules. For instance, MD simulations have been performed on benzimidazole derivatives in complex with proteins to assess the stability of the ligand-protein interactions over time. nih.govajchem-a.commdpi.com These simulations often analyze parameters such as the root-mean-square deviation (RMSD) to evaluate the stability of the complex, with lower RMSD values indicating greater stability. nih.gov In one study, the interaction of a 2-benzimidazolyl-urea derivative with a lipid membrane was investigated using MD simulations to understand its permeability. mdpi.com Another study on polybenzimidazole membranes used MD simulations to investigate their anti-fouling properties by studying their interaction with proteins like lysozyme. researchgate.net These examples highlight the utility of MD simulations in understanding the dynamic behavior of benzimidazole-containing systems, a methodology that is applicable to this compound.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Molecular docking studies have been instrumental in exploring the potential biological targets of 2-styrylbenzimidazole derivatives. These studies often involve docking a library of compounds into the active site of a specific protein to identify potential inhibitors. For example, derivatives of 2-styrylbenzimidazole have been investigated as potential agents against various diseases through molecular docking. researchgate.netresearchgate.net
A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
Derivatives of this compound have been the subject of numerous molecular docking studies to predict their binding affinities to a range of biological macromolecules. These studies are crucial for identifying promising drug candidates and understanding their mechanism of action at a molecular level.
For instance, in the context of leishmaniasis, newly designed 2-arylbenzimidazole analogs were docked into the binding pocket of a target protein (PDB ID: 6K91). The binding affinity, expressed as the Gibbs free energy of binding (ΔGbinding), was calculated. One of the designed compounds, 13j, showed a significantly improved binding affinity compared to the lead compound, suggesting it could be a potent leishmanial inhibitor. ajchem-a.com
The following table summarizes the predicted binding affinities of a lead compound and a newly designed analog from this study:
| Compound | Target Protein | Predicted Binding Affinity (ΔGbinding in kcal/mol) |
| 13 | 6K91 | -25.9665 |
| 13j | 6K91 | -50.4031 |
This data is based on a study of 2-arylbenzimidazole derivatives as potential Leishmania inhibitors and is presented here to illustrate the application of binding affinity prediction. ajchem-a.com
In another study focusing on anxiolytic and analgesic agents, derivatives of a diazepino[1,2-a]benzimidazole scaffold were docked into the GABA-binding and benzodiazepine (B76468) sites of the GABAA receptor, as well as the 5-HT2A receptor. The docking energies were calculated to understand the molecular binding mechanisms. mdpi.com
The following table shows the docking energies for one of the active compounds in comparison to reference drugs:
| Compound | Target Site | Docking Energy (kcal/mol) |
| 3b | GABA-binding site of GABAA | -7.2 |
| Diazepam | Benzodiazepine site of GABAA | -7.0 |
| 3b | 5-HT2A receptor | -9.6 |
| Ketanserin | 5-HT2A receptor | -10.5 |
This data is from a study on diazepino[1,2-a]benzimidazole derivatives and is illustrative of binding affinity prediction. mdpi.com
These examples demonstrate how molecular docking is a vital tool for predicting the binding affinities of benzimidazole derivatives to various biological targets, thereby guiding the design of new therapeutic agents.
Photophysical and Photochemical Mechanisms of 2 E 2 Phenylethenyl 1h Benzimidazole and Its Derivatives
Photoinduced Electron and Energy Transfer Processes
Upon absorbing ultraviolet (UV) radiation, benzimidazole (B57391) derivatives can be promoted to an excited state, where they exhibit both oxidizing and reducing properties. nih.gov In this excited state, the molecule can engage in photoinduced electron transfer (PET) processes. For instance, studies on the closely related compound 2-phenylbenzimidazole (B57529) (PBI) have shown that the excited state molecule can directly transfer an electron to reduce other molecules. nih.gov This was observed when an anaerobic solution containing a PBI derivative and nitromethane (B149229) or 4-nitrobenzoic acid was irradiated, leading to the formation of the corresponding nitro anion radicals. nih.gov This demonstrates the capacity of the excited benzimidazole derivative to act as an electron donor in a PET process.
Conversely, the excited molecule can also act as an oxidizing agent. In the presence of electron donors like cysteine, glutathione (B108866), or azide, irradiated PBI derivatives have been shown to abstract an electron, resulting in the formation of the corresponding radicals (S-cysteinyl, glutathiyl, and azidyl radicals). nih.gov These dual redox capabilities in the excited state are central to the photochemical reactivity of this class of compounds.
Energy transfer is another critical de-excitation pathway. Following light absorption and promotion to a singlet excited state, the molecule can undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state. nih.govfrontiersin.org Evidence for this triplet state in PBI has been observed through low-temperature phosphorescence and electron paramagnetic resonance studies. nih.gov This excited triplet state is crucial as it possesses sufficient energy to transfer to ground-state molecular oxygen (³O₂), a process fundamental to the generation of singlet oxygen. nih.govmdpi.com
Photogeneration of Reactive Oxygen Species (ROS)
The interaction of excited benzimidazole derivatives with molecular oxygen and other substrates can lead to the formation of various reactive oxygen species (ROS) through different mechanisms, broadly classified as Type I and Type II photosensitization. nih.govmdpi.com
The generation of singlet oxygen (¹O₂) is a hallmark of the Type II photochemical mechanism. mdpi.com This process is initiated when the photosensitizer, in this case, the 2-styrylbenzimidazole derivative, absorbs a photon and transitions from its ground state (S₀) to a singlet excited state (S₁). frontiersin.org Through intersystem crossing, it then converts to a triplet excited state (T₁). frontiersin.org This triplet state photosensitizer can then transfer its energy to ambient, ground-state triplet oxygen (³O₂). mdpi.com This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state. frontiersin.orgmdpi.com
Studies on 2-phenylbenzimidazole (PBI) have confirmed its ability to produce singlet oxygen via this triplet state, with a quantum yield of 0.07 in acetonitrile (B52724). nih.gov This pathway is a significant contributor to the photo-oxidative potential of these compounds.
Table 1: Key Steps in Type II Singlet Oxygen Generation
| Step | Process | Description |
|---|---|---|
| 1 | Photon Absorption | The benzimidazole derivative absorbs light energy, transitioning from the ground state (S₀) to a singlet excited state (S₁). |
| 2 | Intersystem Crossing | The molecule in the S₁ state undergoes a spin conversion to a longer-lived triplet excited state (T₁). |
| 3 | Energy Transfer | The T₁ state photosensitizer collides with ground-state triplet oxygen (³O₂), transferring its energy. |
In addition to singlet oxygen, 2-styrylbenzimidazole derivatives can generate radical species through Type I photochemical mechanisms. nih.gov This pathway involves the excited photosensitizer directly reacting with a substrate through electron transfer, leading to the formation of radicals. mdpi.com
Upon UV irradiation in aerobic solutions, derivatives like 2-phenylbenzimidazole-5-sulfonic acid (PBSA) have been shown to generate superoxide (B77818) anion radicals (O₂•−) and hydroxyl radicals (•OH). nih.gov The formation of the superoxide radical occurs when an electron is transferred from the excited photosensitizer directly to molecular oxygen. mdpi.com This superoxide can then undergo further reactions, such as dismutation, to form other ROS like hydrogen peroxide (H₂O₂), which is a precursor to the highly reactive hydroxyl radical. mdpi.comnih.gov
The excited benzimidazole can also initiate radical formation by abstracting electrons from other molecules, as seen with cysteine and glutathione, creating substrate-derived radicals. nih.gov The generation of this variety of free radicals highlights the complex and multifaceted photochemical reactivity of these compounds under irradiation. nih.gov
Table 2: Radical Species Generated by Benzimidazole Derivatives
| Radical Species | Precursor/Mechanism | Reference |
|---|---|---|
| Superoxide Anion (O₂•−) | Electron transfer from the excited photosensitizer to O₂. | nih.govmdpi.com |
| Hydroxyl Radical (•OH) | Can be formed from precursors like H₂O₂ which result from O₂•−. | nih.govmdpi.com |
| S-cysteinyl Radical | Electron abstraction from cysteine by the excited photosensitizer. | nih.gov |
| Glutathiyl Radical | Electron abstraction from glutathione by the excited photosensitizer. | nih.gov |
pH-Dependent Photophysical Behavior
The photophysical properties of benzimidazole derivatives can be strongly influenced by the pH of their environment. nih.govresearchgate.net This is due to the presence of acidic (imidazole N-H) and basic (pyridinic nitrogen) sites in the benzimidazole ring system, which can be protonated or deprotonated depending on the pH. researchgate.net
Changes in pH can alter the absorption and fluorescence characteristics of these compounds. nih.gov For example, studies on 2-acetyl and 2-benzoyl benzimidazoles show that increasing the acidity of the solution leads to the formation of cationic species, which are protonated at the benzimidazole moiety and exhibit different emission properties. researchgate.net Conversely, increasing the basicity can lead to deprotonation and the formation of anionic species, also with distinct photophysical behaviors. researchgate.net
This pH dependence extends to the generation of reactive oxygen species. The efficiency and type of ROS produced can vary with pH, as the protonation state of the molecule affects its electronic properties and, consequently, its excited-state reactivity. nih.gov For instance, the photochemistry of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) was studied in both neutral and alkaline solutions because its absorption and fluorescence are highly pH-dependent. nih.gov The generation of ROS from other phenolic compounds has also been shown to be enhanced by elevating the pH of the medium. nih.gov This suggests that the photo-damage potential of 2-styrylbenzimidazole and its derivatives could be modulated by controlling the pH of the surrounding medium.
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| 2-[(E)-2-phenylethenyl]-1H-benzimidazole | 2-Styrylbenzimidazole |
| 2-phenylbenzimidazole | PBI |
| 2-phenylbenzimidazole-5-sulfonic acid | PBSA |
| Nitromethane | - |
| 4-nitrobenzoic acid | - |
| Cysteine | - |
| Glutathione | - |
| 2-acetyl benzimidazole | - |
Mechanistic Research on Biological Activities of 2 E 2 Phenylethenyl 1h Benzimidazole Derivatives
Anticancer Mechanism Investigations
The anticancer properties of 2-[(E)-2-phenylethenyl]-1H-benzimidazole derivatives are attributed to their ability to interfere with fundamental cellular processes that are critical for the survival and proliferation of cancer cells. Mechanistic studies have revealed a multi-faceted approach by which these compounds exert their cytotoxic effects, primarily through the regulation of the cell cycle, induction of programmed cell death (apoptosis), and direct interaction with DNA and associated enzymes.
Cell Cycle Regulation and Arrest Mechanisms
A hallmark of cancer is the uncontrolled proliferation of cells, which is a direct consequence of a dysregulated cell cycle. The cell cycle is a series of events that leads to cell division and replication. It is tightly controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and cyclins. Targeting the cell cycle is a key strategy in cancer therapy.
Derivatives of this compound have been shown to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases. This arrest prevents the cancer cells from dividing and can ultimately lead to cell death. Studies utilizing flow cytometry have demonstrated that these compounds can induce arrest in the G2/M phase of the cell cycle. researchgate.netresearchgate.net For instance, some 2-aryl benzimidazole (B57391) conjugates have been observed to cause an accumulation of cells in the G2/M phase in human breast cancer MCF-7 cells. researchgate.net Other benzimidazole derivatives have been shown to interrupt the S phase of the tumor cell cycle. researchgate.net The specific phase of arrest can be dependent on the concentration of the compound and the specific cancer cell line being treated. researchgate.net
The mechanism behind this cell cycle arrest often involves the modulation of key regulatory proteins. For example, some derivatives have been shown to affect the expression levels of cyclins and CDKs that are crucial for the transition between different cell cycle phases. frontiersin.org
| Compound/Derivative | Cancer Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| 2-aryl benzimidazole conjugate | MCF-7 (Breast Cancer) | 1 µM and 2 µM | Increased cell population in G2/M phase. researchgate.net |
| Benzimidazole derivative 1 | A549 (Lung Adenocarcinoma) | IC50 | Interruption of the S phase, particularly in hypoxic conditions. researchgate.net |
| Synthetic 2,3-arylpyridylindole derivatives | A549 (Lung Cancer) | 0.5 µM | Induction of G0/G1 cell cycle arrest. researchgate.net |
| Synthetic 2,3-arylpyridylindole derivatives | A549 (Lung Cancer) | 2.0 µM | Arrest of the cell cycle at the G2/M phase. researchgate.net |
Apoptosis Induction Pathways
Apoptosis is a form of programmed cell death that plays a crucial role in eliminating damaged or unwanted cells. A key feature of many cancer cells is their ability to evade apoptosis, leading to their uncontrolled growth. Therefore, inducing apoptosis in cancer cells is a major goal of anticancer therapy.
Derivatives of this compound have been found to be potent inducers of apoptosis in various cancer cell lines. frontiersin.orgembopress.org Their pro-apoptotic activity is mediated through the activation of specific signaling pathways within the cancer cells. The two primary pathways of apoptosis are the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Research suggests that these benzimidazole derivatives can trigger the intrinsic pathway of apoptosis. researchgate.net This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2). mdpi.comyoutube.com Treatment with 2-styrylbenzimidazole derivatives has been shown to alter the balance of these proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. embopress.orgresearchgate.netyoutube.com
The release of cytochrome c is a critical event in the intrinsic apoptotic pathway, as it leads to the formation of the apoptosome and the subsequent activation of a cascade of enzymes called caspases. mdpi.comyoutube.com Caspases are the executioners of apoptosis, responsible for cleaving various cellular substrates and bringing about the characteristic morphological changes of apoptotic cell death. Studies have shown that 2-styrylbenzimidazole derivatives can activate key caspases, such as caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase). embopress.orgmdpi.com
| Compound/Derivative | Cancer Cell Line | Effect on Bcl-2 | Effect on Bax | Caspase Activation |
|---|---|---|---|---|
| Benzimidazole derivative 8b | MDA-MB-231 (Breast Cancer) | Downregulation | Upregulation | Caspase-3, -8, and -9 upregulation. embopress.org |
| Compound 1H (a benzimidazole derivative) | GBM (Glioblastoma) | Decreased expression | Increased expression | Increased cleaved caspase-3 and cleaved caspase-9. researchgate.net |
| Synthetic 2,3-arylpyridylindole derivatives | A549 (Lung Cancer) | Decreased expression | Not specified | Inhibition of STAT3 and Akt signaling pathways. researchgate.net |
DNA Interaction Mechanisms
DNA is the primary target for many established and experimental anticancer drugs. The interaction of small molecules with DNA can disrupt its structure and function, leading to the inhibition of essential cellular processes like replication and transcription, and ultimately causing cell death. Derivatives of this compound have been shown to interact with DNA through multiple mechanisms.
DNA topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. researchgate.net These enzymes are vital for processes such as DNA replication, transcription, and chromosome segregation. There are two main types of topoisomerases in human cells: topoisomerase I (Topo I), which creates single-strand breaks, and topoisomerase II (Topo II), which creates double-strand breaks. researchgate.net Due to their critical role in cell proliferation, topoisomerases are important targets for anticancer drugs.
Several studies have demonstrated that 2-styrylbenzimidazole and related benzimidazole derivatives are effective inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.gov These compounds can stabilize the transient DNA-topoisomerase cleavage complex, which leads to the accumulation of DNA strand breaks and triggers apoptotic cell death. The inhibitory activity of these derivatives is often quantified by their IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Bis-benzimidazole derivative 1 | Topoisomerase I | 2.5 | Camptothecin | Not specified |
| Bis-benzimidazole derivative 1 | Topoisomerase II | 21.5 | Etoposide | Not specified |
| Bis-benzimidazole derivative 2 | Topoisomerase I | 3.2 | Camptothecin | Not specified |
| Bis-benzimidazole derivative 2 | Topoisomerase II | 28.5 | Etoposide | Not specified |
| Compound 4 (from Ulmus davidiana) | Topoisomerase I | 39 | Camptothecin | 46 researchgate.net |
| Compound 19 (from Ulmus davidiana) | Topoisomerase I | 19 | Camptothecin | 46 researchgate.net |
| Compound 4 (from Ulmus davidiana) | Topoisomerase II | 0.1 | Etoposide | 20 researchgate.net |
| Compound 10 (from Ulmus davidiana) | Topoisomerase II | 0.52 | Etoposide | 20 researchgate.net |
DNA intercalation is a mode of interaction where a planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov This insertion can cause structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription. nih.gov The planar aromatic structure of the 2-styrylbenzimidazole scaffold is well-suited for this type of interaction.
Studies have shown that these derivatives can bind to DNA, with evidence suggesting an intercalative binding mode. nih.govresearchgate.net This interaction is often stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA base pairs. researchgate.net In addition to intercalation, some benzimidazole derivatives have been found to induce DNA cleavage. nih.govirispublishers.com This cleavage can occur through oxidative or hydrolytic mechanisms and can lead to single- or double-strand breaks in the DNA, which are highly cytotoxic to cancer cells. nih.govsciepub.com
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death. PARP-1, the most abundant member of this family, plays a critical role in the repair of single-strand DNA breaks. Inhibiting PARP-1 in cancer cells that already have defects in other DNA repair pathways (such as those with BRCA mutations) can lead to a synthetic lethal effect, where the combination of two non-lethal defects results in cell death.
Certain benzimidazole derivatives have been identified as potent inhibitors of PARP-1. nih.gov These compounds typically compete with the natural substrate NAD+ for binding to the catalytic domain of the enzyme. The inhibition of PARP-1 by these derivatives can enhance the efficacy of DNA-damaging agents and radiation therapy, and can also be effective as a monotherapy in certain types of cancer.
| Compound/Derivative | IC50 (nM) |
|---|---|
| Benzimidazole carboxamide derivative 12 | 6.3 nih.gov |
| Benzimidazole derivative 8 | 10.8 nih.gov |
| Compound 19A10 | 4.62 nih.gov |
Kinase Inhibition Mechanisms (e.g., Bruton's Tyrosine Kinase, Fibroblast Growth Factor Receptor)
Derivatives of the benzimidazole scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these kinases is often implicated in diseases like cancer and autoimmune disorders.
Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase in the Tec kinase family, essential for B-cell receptor (BCR) signaling. nih.govresearchgate.net Its activation is critical for B-cell proliferation, differentiation, and survival. nih.govresearchgate.net BTK inhibitors function by blocking this signaling cascade. nih.gov First-generation inhibitors, for example, form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. mdpi.com This prevents the phosphorylation of downstream targets, thereby suppressing B-cell activation. nih.govmdpi.com While specific studies on this compound derivatives targeting BTK are emerging, the broader class of benzimidazoles shows promise in this area. Research into novel, reversible BTK inhibitors is ongoing, aiming for improved selectivity and safety profiles. researchgate.netmdpi.com
Fibroblast Growth Factor Receptor (FGFR): The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that regulate crucial cellular processes like proliferation, migration, and angiogenesis. frontiersin.orgnih.gov Aberrations in FGFR signaling, such as gene amplification or activating mutations, are linked to various cancers. nih.govnih.gov FGFR inhibitors typically act by competing with ATP for the binding site within the kinase domain. This prevents the trans-autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways like the RAS-MAPK and PI3K-AKT pathways. frontiersin.org Several small-molecule FGFR inhibitors have been developed, with some, like Erdafitinib, gaining FDA approval for treating cancers with specific FGFR alterations. frontiersin.orgnih.gov The quinoxaline (B1680401) element is a feature in some potent FGFR inhibitors. frontiersin.org
The table below summarizes the inhibitory activities of some benzimidazole derivatives against various kinases.
| Compound Class | Target Kinase(s) | Mechanism of Action | Reference(s) |
| Benzimidazole Hybrids | EGFR, HER2, CDK2, mTOR | ATP-competitive inhibition | frontiersin.org |
| Carbazole (B46965) Derivatives | Bruton's Tyrosine Kinase (BTK) | Reversible inhibition | researchgate.net |
| Quinoxaline Derivatives | FGFR1-4 | ATP-competitive inhibition | frontiersin.org |
Microtubule Dynamics Disruption
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell division, intracellular transport, and maintenance of cell shape. researchgate.net Several benzimidazole derivatives exert their biological effects, particularly anticancer activity, by interfering with microtubule dynamics.
The primary mechanism involves the inhibition of tubulin polymerization. nih.gov These compounds bind to β-tubulin, often at or near the colchicine-binding site, preventing the assembly of tubulin dimers into microtubules. researchgate.net This disruption of the microtubule cytoskeleton leads to several downstream consequences:
Mitotic Arrest: The failure to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle. nih.gov
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. nih.gov
Studies have shown that certain benzimidazole derivatives can inhibit tubulin polymerization with IC50 values in the low micromolar range. nih.gov This activity makes them potent antimitotic agents and promising candidates for cancer therapy. nih.gov
Antimicrobial Mechanism Investigations
Derivatives of this compound have demonstrated broad-spectrum antimicrobial activity, and research has focused on elucidating their specific mechanisms of action against bacteria, fungi, and mycobacteria.
Antibacterial Activity Mechanisms
A key target for the antibacterial action of benzimidazole derivatives is DNA gyrase. nih.govgoogle.com This enzyme, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair. nih.gov It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. google.com
Benzimidazole compounds can inhibit the ATPase activity of the GyrB subunit of DNA gyrase. nih.govgoogle.com By blocking the energy-providing step of the enzyme's function, these inhibitors prevent the supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately, bacterial cell death. nih.gov Docking studies have shown that these compounds can fit into the ATP-binding site of GyrB, making key contacts similar to other novel bacterial topoisomerase inhibitors (NBTIs). nih.gov Some bisbenzimidazoles have also been shown to selectively inhibit bacterial topoisomerase I over its human counterparts. nih.gov
Antifungal Activity Mechanisms
The antifungal mechanism of benzimidazole derivatives is primarily attributed to their interaction with β-tubulin. researchgate.netnih.govresearchgate.net Fungi, like other eukaryotes, rely on microtubules for essential processes such as mitosis and cell structure. Benzimidazole fungicides, such as carbendazim, bind specifically to fungal β-tubulin, inhibiting microtubule assembly. nih.govbiorxiv.org
This targeted disruption of the cytoskeleton leads to the arrest of nuclear division and subsequent inhibition of fungal growth. researchgate.net The selectivity of these compounds for fungal tubulin over mammalian tubulin is a key factor in their use as fungicides. Resistance to benzimidazole fungicides in fungi is often linked to specific point mutations in the β-tubulin gene, which reduce the binding affinity of the compound. nih.gov
Antimycobacterial Activity Mechanisms
Mycobacteria, the causative agents of diseases like tuberculosis, present a unique challenge due to their complex cell wall. Benzimidazole derivatives have emerged as promising antimycobacterial agents with multiple potential mechanisms of action.
One significant mechanism is the inhibition of mycobacterial DNA gyrase, similar to their antibacterial action. nih.gov By targeting this essential enzyme, these compounds can effectively halt DNA replication in Mycobacterium tuberculosis. nih.gov
Another identified mechanism involves the inhibition of cell wall synthesis. nih.gov Specifically, some 2-styrylbenzimidazole derivatives have been shown to target pantothenate synthetase, an enzyme crucial for the biosynthesis of coenzyme A, which is a vital component of cell wall lipid synthesis. nih.gov Molecular docking studies suggest these compounds bind effectively to the active site of this enzyme. nih.gov Other potential mechanisms include the disruption of cell wall integrity and the inhibition of efflux pumps, which can act synergistically with other antimycobacterial drugs. nih.govresearchgate.net
Antiviral Mechanism Investigations (e.g., Hepatitis C Virus NS5B Polymerase Inhibition)
The antiviral properties of this compound derivatives have been investigated, with a notable mechanism being the inhibition of the Hepatitis C Virus (HCV) NS5B polymerase. nih.govresearchgate.net
HCV NS5B is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral RNA genome. researchgate.net Unlike many antiviral drugs that are nucleoside analogs and compete with natural substrates at the enzyme's active site, many benzimidazole-based inhibitors act as non-nucleoside inhibitors (NNIs). nih.gov
These compounds function through allosteric inhibition. They bind to distinct sites on the enzyme, away from the catalytic center. nih.govresearchgate.net There are several known allosteric sites on the NS5B polymerase, including two in the "thumb" domain and one in the "palm" domain. nih.gov By binding to one of these allosteric sites, the benzimidazole derivative induces a conformational change in the enzyme that reduces its catalytic efficiency or prevents the conformational changes necessary for RNA synthesis, thereby blocking viral replication. nih.govresearchgate.net This mechanism offers the advantage of high specificity for the viral enzyme, as these allosteric sites are not typically found in human polymerases. researchgate.net
Anti-inflammatory Mechanism Investigations
The anti-inflammatory effects of 2-styrylbenzimidazole derivatives are primarily attributed to their ability to modulate key pathways in the inflammatory cascade. Research indicates that these compounds can interfere with the production of pro-inflammatory mediators and the activity of enzymes that are crucial for the inflammatory response.
A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govijcrt.org These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking the activity of COX enzymes, these benzimidazole derivatives effectively reduce the synthesis of prostaglandins, thereby alleviating inflammation. Some derivatives have shown preferential targeting of COX-2, which is advantageous as COX-2 is typically induced during inflammation, while COX-1 is involved in normal physiological functions. ijcrt.orgnih.gov
Furthermore, studies have demonstrated that these compounds can suppress the expression and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6 and IL-1β). nih.govnih.gov This is often achieved by interfering with inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition leads to a broad-spectrum anti-inflammatory effect.
| Mechanism | Target | Effect | Reference |
|---|---|---|---|
| Inhibition of Prostaglandin Synthesis | COX-1 and COX-2 Enzymes | Reduced production of inflammatory prostaglandins. | nih.govijcrt.org |
| Modulation of Cytokine Production | TNF-α, IL-6, IL-1β | Decreased release of pro-inflammatory cytokines. | nih.govnih.gov |
| Interference with Signaling Pathways | NF-κB Pathway | Inhibition of a central regulator of inflammation. | nih.gov |
| Inhibition of Other Inflammatory Targets | Phospholipase A2, Aldose Reductase | Broadened anti-inflammatory action. | nih.gov |
Neuroprotective Mechanism Investigations
The neuroprotective properties of this compound derivatives are linked to their ability to counteract several pathological processes implicated in neurodegenerative diseases. These mechanisms include reducing oxidative stress, mitigating neuroinflammation, and inhibiting specific enzymes involved in neuronal damage.
A key aspect of their neuroprotective action is the attenuation of oxidative stress. nih.govresearchgate.net These compounds can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage, which is a common feature of neurodegenerative disorders. nih.govresearchgate.net The benzimidazole-arylhydrazone hybrids, for example, have shown potential in deactivating highly reactive hydroxyl, alkoxyl, and hydroperoxyl radicals. nih.gov
Neuroinflammation is another critical target for these derivatives. They have been shown to reduce the expression of pro-inflammatory cytokines and other inflammatory markers in the central nervous system. nih.govnih.gov By modulating the inflammatory cascade within the brain, these compounds can help to prevent the neuronal damage associated with chronic neuroinflammation. nih.gov
Furthermore, some derivatives exhibit neuroprotective effects through the inhibition of monoamine oxidase B (MAO-B). researchgate.net MAO-B is an enzyme that metabolizes neurotransmitters, and its inhibition can lead to increased levels of these neurotransmitters in the brain. researchgate.net This mechanism is particularly relevant for conditions like Parkinson's disease. mdpi.comnih.gov
| Mechanism | Key Action | Therapeutic Relevance | Reference |
|---|---|---|---|
| Antioxidant Activity | Scavenging of reactive oxygen species (ROS). | Protection against oxidative damage in neurons. | nih.govresearchgate.netnih.gov |
| Anti-neuroinflammatory Effects | Reduction of pro-inflammatory cytokines in the CNS. | Mitigation of inflammation-mediated neuronal damage. | nih.govnih.gov |
| Enzyme Inhibition | Inhibition of monoamine oxidase B (MAO-B). | Potential therapeutic for neurodegenerative diseases like Parkinson's. | researchgate.netmdpi.com |
Photosynthesis Inhibition Mechanisms in Biological Systems
Certain derivatives of this compound have demonstrated the ability to inhibit photosynthesis in biological systems, such as in spinach chloroplasts. researchgate.netnih.gov The primary mechanism of this inhibition involves the disruption of the photosynthetic electron transport (PET) chain. researchgate.net
Research on structurally similar compounds, such as 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, has shown that the site of inhibitory action is located on the donor side of photosystem II (PSII). researchgate.netnih.gov Photosystem II is a critical component of the photosynthetic apparatus, responsible for water oxidation and the initial steps of electron transport. By interacting with this part of the photosystem, these compounds block the flow of electrons, which is essential for the generation of ATP and NADPH, the energy currencies of the cell. This disruption of electron flow ultimately leads to the inhibition of photosynthesis. redalyc.org
General Enzyme Inhibition Studies
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of enzymes. Derivatives of this compound have been investigated as inhibitors of various enzymes, demonstrating different modes of inhibition, including competitive, non-competitive, and uncompetitive mechanisms.
Competitive Inhibition Mechanisms
Competitive inhibition occurs when an inhibitor molecule, which is structurally similar to the substrate, competes for the same active site on the enzyme. alliedacademies.orgresearchgate.net This type of inhibition is reversible and can be overcome by increasing the substrate concentration. alliedacademies.org Several 2-styrylbenzimidazole derivatives have been identified as competitive inhibitors of various enzymes. For instance, certain derivatives have shown competitive inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are important targets in the management of Alzheimer's disease. mdpi.com
Non-competitive Inhibition Mechanisms
In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. nih.govwikipedia.org This binding event causes a conformational change in the enzyme that reduces its catalytic activity, but it does not prevent the substrate from binding to the active site. fiveable.me The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org This type of inhibition is characterized by a decrease in the maximum reaction velocity (Vmax) without a change in the Michaelis constant (Km). nih.gov Some benzimidazole derivatives have been found to act as non-competitive inhibitors of certain enzymes. researchgate.net
Uncompetitive Inhibition Mechanisms
Uncompetitive inhibition is a rarer form of enzyme inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex. wikipedia.orglibretexts.org This type of inhibition becomes more effective at higher substrate concentrations. Uncompetitive inhibition leads to a decrease in both Vmax and Km. libretexts.org While less common, some enzyme inhibitors have been shown to operate through this mechanism. wikipedia.org
| Inhibition Type | Mechanism | Effect on Vmax | Effect on Km | Reference |
|---|---|---|---|---|
| Competitive | Inhibitor binds to the active site, competing with the substrate. | Unchanged | Increased | alliedacademies.orgresearchgate.net |
| Non-competitive | Inhibitor binds to an allosteric site, altering enzyme conformation. | Decreased | Unchanged | nih.govwikipedia.org |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreased | Decreased | wikipedia.orglibretexts.org |
Supramolecular Chemistry and Coordination with Metal Ions
Design and Synthesis of Metal Complexes Featuring 2-[(E)-2-Phenylethenyl]-1H-Benzimidazole Ligands
The synthesis of metal complexes with benzimidazole-based ligands is a field of significant interest due to the diverse coordination chemistry and potential applications of the resulting compounds. nih.gov The nitrogen atoms of the benzimidazole (B57391) ring act as powerful chelating sites, enabling the formation of stable complexes with various transition metals. nih.govnih.gov The general strategy involves the reaction of a metal salt precursor with the benzimidazole-derived ligand in a suitable solvent. nih.gov
Ruthenium(II) complexes are extensively studied for their unique photophysical and electrochemical properties. The synthesis of Ru(II) complexes featuring ligands related to this compound often involves reacting a precursor like cis-[Ru(bpy)₂Cl₂]·2H₂O with the specific benzimidazole ligand (L) to form complexes of the type [Ru(bpy)₂(L)]²⁺. ijpsr.com Other common precursors include polymeric carbonyl complexes like [RuCl₂(CO)₂]ₓ and organometallic "piano-stool" dimers such as [Ru(p-cymene)Cl(μ-Cl)]₂. nih.govresearchgate.netrsc.org These reactions typically yield stable, colored, solid products with a pseudo-octahedral geometry. rsc.org
The redox behavior of these complexes is a key characteristic, typically investigated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.govijpsr.com Ruthenium(II) complexes with benzimidazole-type ligands generally exhibit a quasi-reversible, one-electron oxidation process corresponding to the Ru(II) → Ru(III) couple. nih.govijpsr.comnih.gov The precise potential of this redox couple is influenced by the electronic properties of the coordinated ligands. Additionally, multiple reduction waves are often observed at negative potentials, which are typically assigned to the stepwise reduction of the ancillary ligands, such as bipyridine (bpy). mdpi.com For instance, a mononuclear ruthenium complex with a naphthoquinone-annelated imidazole (B134444) ligand showed four reversible redox waves assigned to Ru(II)/Ru(III), L⁻/L•²⁻, and two separate bpy/bpy•⁻ redox couples. mdpi.com
| Complex Type | Redox Couple | Potential (V vs. Ag/AgCl or SCE) | Technique | Characteristics |
| [Ru(bpy)₂(L)]²⁺ (L = substituted benzimidazole) | Ru(II)/Ru(III) | ~ +1.0 V | CV/DPV | Quasi-reversible, one-electron oxidation. ijpsr.comnih.gov |
| [Ru(bpy)₂(L)]²⁺ (L = substituted benzimidazole) | bpy/bpy•⁻ | -1.1 to -1.8 V | CV | Multiple reversible or quasi-reversible ligand-based reductions. mdpi.com |
| [(η⁶-p-cymene)RuCl(pybim)] | Ru(II)/Ru(III) | ~ +0.84 V | CV | Quasi-reversible, one-electron process. nih.gov |
Phthalocyanines (Pcs) are large, aromatic macrocyclic compounds that can coordinate with a central metal ion. jchemrev.comresearchgate.net While direct synthesis of a phthalocyanine (B1677752) complex with this compound as an integral part of the macrocycle is not commonly reported, this ligand can be incorporated in two primary ways: as a peripheral substituent or as an axial ligand.
Peripheral Substitution: The synthesis would begin with a functionalized phthalonitrile (B49051) precursor that already contains the this compound moiety. The template cyclotetramerization of this substituted phthalonitrile in the presence of a metal salt (e.g., ZnCl₂, AlCl₃) in a high-boiling solvent like quinoline (B57606) or dimethylformamide (DMF) would yield the peripherally substituted metallophthalocyanine. jchemrev.com
Axial Ligation: A pre-synthesized metallophthalocyanine (e.g., Zinc phthalocyanine) can be treated with this compound. The benzimidazole nitrogen can coordinate axially to the central metal ion, forming a penta- or hexa-coordinated complex.
The resulting complexes exhibit characteristic electronic absorption spectra, with an intense Q-band in the visible region (around 600-700 nm) and a Soret-band in the UV region (around 300-400 nm), which are signatures of the phthalocyanine macrocycle. nih.gov
The synthesis of imidazole Schiff base metal complexes is a versatile method for creating novel coordination compounds. nih.gov This process typically involves two main steps. First, a Schiff base ligand is formed through the condensation reaction between an imidazole or benzimidazole derivative containing a primary amine and an aldehyde or ketone. nih.gov This reaction forms a characteristic imine (-C=N-) linkage. nih.gov Alternatively, an imidazole-carboxaldehyde can be reacted with an amine.
In the context of the target compound, this compound would first need to be chemically modified to introduce a suitable functional group (e.g., an amino or aldehyde group) to participate in the condensation reaction. The resulting Schiff base ligand, which now contains the benzimidazole core and the newly formed imine group, acts as a multidentate chelator.
In the second step, this Schiff base ligand is reacted with a metal salt, such as Cu(II), Ni(II), Zn(II), or Co(II) chloride, in a solvent like methanol (B129727) or ethanol. nih.gov The metal ion coordinates to the donor atoms of the ligand, which typically include the imine nitrogen and a nitrogen atom from the imidazole ring, to form a stable metal complex.
Metal-Ligand Charge Transfer (MLCT) Characterization
Metal-to-Ligand Charge Transfer (MLCT) is a critical electronic transition in many transition metal complexes, particularly those of Ru(II), Re(I), and other d⁶ metals. nih.govcmu.edu This process involves the photo-induced excitation of an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. nih.govcmu.edu In complexes containing this compound, the extended π-conjugation of the ligand provides low-lying π* orbitals that can readily accept an electron from the metal center.
These MLCT transitions are readily characterized by UV-Visible absorption spectroscopy, where they typically appear as strong absorption bands in the visible region of the spectrum. ijpsr.commdpi.com For example, Ru(II) complexes with ligands structurally related to this compound exhibit characteristic MLCT absorption bands in acetonitrile (B52724) solution. ijpsr.com A mononuclear ruthenium complex featuring a naphthoquinone-annelated imidazole ligand displayed an MLCT band at 476 nm. mdpi.com The energy and intensity of the MLCT band are sensitive to the nature of the metal, the ligand, and the solvent environment. mdpi.com The presence of an MLCT state is often a prerequisite for the rich photophysical and photochemical properties of these complexes, including luminescence and photo-induced redox reactions. researchgate.net
| Complex Type | Transition | λₘₐₓ (nm) | Solvent | Reference |
| [Ru(bpy)₂(L)]²⁺ (L=naphthoquinone-annelated imidazole) | Ru(dπ) → L(π) MLCT | 476 | Acetonitrile | mdpi.com |
| [Ru(bpy)₃]²⁺ | Ru(dπ) → bpy(π) MLCT | 458 | Acetonitrile | mdpi.com |
| [Re(CO)₃Cl(L)] (L=PPE-substituted bpy) | Re → bpy MLCT | ~346 | THF | cmu.edu |
DNA Binding and Cleavage Properties of Metal Complexes
Metal complexes featuring planar aromatic ligands, such as those derived from benzimidazole, are of great interest for their ability to interact with DNA. nih.gov The binding of these complexes to DNA can occur through several modes, including intercalation, groove binding, and electrostatic interactions. nih.gov
The interaction is often studied using a variety of biophysical techniques:
UV-Visible Absorption Titration: The binding of a complex to DNA typically causes hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption bands of the complex, which can be used to calculate the intrinsic binding constant (Kₑ). rsc.orgresearchgate.net Benzimidazole Schiff base metal complexes have been shown to be moderate to strong DNA binders, with binding constants (Kₑ) ranging from 10³ to 10⁵ M⁻¹. rsc.org
Fluorescence Spectroscopy: Many metal complexes are luminescent. The quenching or enhancement of this luminescence upon addition of DNA can provide information about the binding interaction. nih.gov
Viscosity Measurements: Intercalative binding, where the complex inserts itself between the base pairs of DNA, causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution. nih.gov
Beyond binding, many of these metal complexes can promote the cleavage of the DNA backbone. This nuclease activity is typically studied by gel electrophoresis using supercoiled plasmid DNA, such as pUC19 or pBR322. ijpsr.com In the presence of the metal complex, the supercoiled DNA (Form I) is cleaved into a relaxed, nicked circular form (Form II) and sometimes a linear form (Form III). This cleavage activity is often enhanced in the presence of an external agent, such as a co-oxidant (e.g., H₂O₂) or upon photoirradiation, suggesting that the mechanism may involve the generation of reactive oxygen species or direct photo-induced electron transfer. ijpsr.com Ruthenium(II) complexes with ligands related to this compound have demonstrated efficient cleavage of supercoiled pUC19 plasmid DNA upon irradiation with light. ijpsr.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Structural Modifications with Biological Potency
The biological potency of the 2-styrylbenzimidazole scaffold is highly dependent on the nature and position of substituents on both the benzimidazole (B57391) and the phenyl rings. SAR studies have revealed that specific modifications can enhance or diminish the compound's efficacy against various biological targets. nih.gov
The key positions for substitution on the benzimidazole core that significantly influence biological activity are N-1, C-2, and C-5(6). nih.govnih.gov For the 2-styrylbenzimidazole framework, modifications on the styryl's phenyl ring are also critical.
Anticancer Activity: The substitution pattern on the 2-phenyl ring of the benzimidazole core is a key determinant of anticancer activity. For instance, studies on various benzimidazole derivatives have shown that introducing specific groups can lead to potent inhibition of cancer cell lines. While direct SAR data for 2-[(E)-2-phenylethenyl]-1H-benzimidazole is specific, general principles for 2-arylbenzimidazoles can be inferred. For example, the presence of hydroxyl or methoxy (B1213986) groups on the phenyl ring can modulate activity, often enhancing potency. researchgate.net
Anti-inflammatory Activity: The anti-inflammatory effects of benzimidazole derivatives are also heavily influenced by their substitution patterns. nih.gov Research indicates that substitutions at the C2 position with aryl groups, such as the styryl group, are pivotal. The introduction of electron-withdrawing or electron-donating groups on this aryl moiety can fine-tune the interaction with inflammatory targets like cyclooxygenase (COX) enzymes. nih.govresearchgate.net
Antimicrobial Activity: For antimicrobial applications, the lipophilicity and electronic properties of the substituents play a major role. Increasing the lipophilicity of the molecule can enhance its ability to penetrate bacterial cell membranes. For example, halogen or alkyl substituents on the phenyl ring of the styryl group can lead to improved antibacterial or antifungal potency.
The following table summarizes representative SAR findings for derivatives of the core 2-styrylbenzimidazole structure, illustrating how different substituents modulate biological activity.
| Derivative Modification | Substituent (R) | Biological Target/Activity | Observed Potency Trend |
| Phenyl Ring of Styryl Group | 4-OCH₃ | Anticancer (e.g., against breast cancer cell lines) | Increased potency compared to the unsubstituted compound. |
| 4-Cl | Antimicrobial | Enhanced activity against certain bacterial strains. | |
| 4-NO₂ | Antidepressant (MAO Inhibition) | Shows significant inhibitory activity against MAO-A and MAO-B. researchgate.net | |
| Benzimidazole Ring | 5-NO₂ | Antiprotozoal | Often leads to a significant increase in activity against parasites like Leishmania. |
| N-alkylation (e.g., N-isobutyl) | Antioxidant | Can modulate antioxidant capacity. nih.gov |
This table is a representative summary based on general SAR principles for benzimidazole derivatives and may not reflect direct experimental results for every listed compound.
Impact of Substituent Effects on Spectroscopic Properties
The spectroscopic properties of this compound, a conjugated π-system, are sensitive to structural modifications. Substituents can alter the electronic distribution within the molecule, thereby affecting its absorption and emission spectra (SPR). rsc.orgnih.gov
The introduction of electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) on the phenyl ring of the styryl moiety significantly impacts the molecule's photophysical properties. mdpi.comresearchgate.net
UV-Vis Absorption: EDGs generally cause a bathochromic (red) shift in the maximum absorption wavelength (λmax). This is because they increase the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap and thus the energy required for electronic excitation. Conversely, EWGs tend to cause a hypsochromic (blue) shift or a less pronounced red shift by stabilizing the molecular orbitals. mdpi.com
Fluorescence Emission: The fluorescence properties are similarly affected. The extended conjugation between the benzimidazole and the phenyl ring via the ethenyl bridge often results in fluorescence. Substituents that enhance the intramolecular charge transfer (ICT) character of the excited state can lead to a larger Stokes shift (the difference between the absorption and emission maxima) and solvent-dependent emission properties (solvatochromism). For example, a strong donor on one end of the molecule and a strong acceptor on the other can significantly enhance ICT and modulate the fluorescence quantum yield.
The table below illustrates the expected effect of different substituents on the spectroscopic properties of the 2-styrylbenzimidazole scaffold.
| Substituent on Phenyl Ring | Type | Effect on HOMO-LUMO Gap | Expected Shift in λmax (Absorption) | Expected Impact on Fluorescence |
| -H (Unsubstituted) | Neutral | Reference | Reference | Moderate fluorescence |
| -OCH₃ | Electron-Donating (EDG) | Decrease | Bathochromic (Red Shift) | Potential increase in quantum yield and red-shifted emission |
| -NO₂ | Electron-Withdrawing (EWG) | Increase | Hypsochromic (Blue Shift) | Often quenches fluorescence or leads to a blue-shifted emission |
| -N(CH₃)₂ | Strong EDG | Significant Decrease | Strong Bathochromic Shift | Enhanced ICT, large Stokes shift, strong solvatochromism |
This table represents general principles of substituent effects on conjugated systems.
Computational Approaches in SAR/SPR Analysis
Computational chemistry provides powerful tools to rationalize and predict the SAR and SPR of this compound derivatives, complementing experimental work and guiding the design of new compounds. researchgate.net
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. ajchem-a.comnih.govnih.gov For 2-styrylbenzimidazole derivatives, docking studies can elucidate how different substituents form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. researchgate.net For example, a docking study might reveal that a hydroxyl-substituted derivative forms a crucial hydrogen bond with a receptor's active site, explaining its higher biological potency compared to the unsubstituted parent compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netijpsr.com By calculating various molecular descriptors (e.g., electronic, topological, and steric parameters), a predictive model can be built. nih.govnih.gov For 2-styrylbenzimidazole analogs, a QSAR model could identify which descriptors, such as molecular weight, lipophilicity (logP), or specific electronic indices, are most correlated with their observed activity. researchgate.netscirp.org This allows for the in silico screening of novel, un-synthesized derivatives to prioritize candidates with the highest predicted potency.
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and properties of molecules. These calculations can determine parameters like the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and dipole moment. nih.gov In SPR studies, DFT can predict how substituents will affect the UV-Vis absorption spectra, corroborating experimental findings. nih.gov In SAR, DFT helps explain the reactivity and stability of different derivatives, providing insight into their mechanism of action at a molecular level.
These computational methods provide a deeper understanding of the structure-function relationships, reduce the reliance on trial-and-error synthesis, and accelerate the development of optimized 2-styrylbenzimidazole derivatives for specific applications.
Advanced Applications in Materials Science and Biosensing
Integration into Advanced Electronic Devices
The rigid, planar structure and inherent fluorescence of the 2-styrylbenzimidazole core make it and its derivatives promising candidates for use in organic electronics. Research has particularly focused on their application as emitters and host materials in Organic Light-Emitting Diodes (OLEDs).
Derivatives of carbazole (B46965) and diphenyl imidazole (B134444) have been synthesized and explored for their utility in OLEDs. These compounds have demonstrated deep-blue and blue emissions, with some devices achieving maximum quantum efficiencies between 0.6% and 1.1%. mdpi.com Their high triplet energy levels (above 3.0 eV) and significant hole drift mobility make them suitable as host materials for phosphorescent OLEDs. mdpi.com For instance, green, red, and sky-blue emitting devices using these derivatives as hosts have reached maximum quantum efficiencies of 8.3%, 6.4%, and 7.6%, respectively. mdpi.com
In one study, novel pyrene-benzimidazole derivatives were designed as blue emitters. An OLED prototype using one such derivative as a non-doped emissive layer exhibited a maximum external quantum efficiency (EQE) of 4.3% and a luminance of up to 290 cd/m². nih.gov These performance metrics are comparable to high-performing blue OLEDs based on fluorescent small-molecule organic chromophores. nih.gov The design of these molecules, incorporating bulky groups, aims to reduce intermolecular aggregation, which is crucial for achieving efficient and pure blue emission in the solid state. nih.gov
The table below summarizes the performance of OLEDs incorporating different benzimidazole-based compounds.
| Compound Type | Application | Max. Quantum Efficiency (%) | Emission Color | Luminance (cd/m²) |
|---|---|---|---|---|
| Carbazole-Imidazole Derivative | Fluorescent Emitter | 1.1 | Deep-Blue | N/A |
| Carbazole-Imidazole Derivative | Host (Green PhOLED) | 8.3 | Green | N/A |
| Carbazole-Imidazole Derivative | Host (Red PhOLED) | 6.4 | Red | N/A |
| Carbazole-Imidazole Derivative | Host (Sky-Blue PhOLED) | 7.6 | Sky-Blue | N/A |
| Pyrene-Benzimidazole Derivative | Non-doped Emitter | 4.3 | Blue | 290 |
Development of Bio-imaging Probes
The fluorescent nature of the 2-styrylbenzimidazole scaffold is pivotal for its application in bio-imaging. nih.gov By modifying the core structure with specific recognition moieties, researchers can develop probes that light up in the presence of particular biomolecules or within specific cellular environments. nih.gov These probes are essential tools for visualizing molecular events in real-time, offering insights into disease pathogenesis and cellular processes. nih.govrsc.org
Supramolecular fluorescent hydrogels (SFHs) represent an advanced application of such probes. rsc.orgresearchgate.net These materials can be designed for various biomedical uses, including cell imaging and disease diagnosis. rsc.orgresearchgate.net The gel structure, formed through non-covalent interactions like hydrogen bonding and aromatic interactions, can encapsulate fluorescent molecules derived from the benzimidazole (B57391) family, creating a biocompatible and responsive imaging platform. rsc.org Peptide-based hydrogels, in particular, are recognized as excellent biomaterials for bio-imaging applications.
The development of these probes facilitates the non-invasive tracking of biological events, providing valuable information on signaling networks and the effects of pharmaceuticals. researchgate.net
Chemo- and Biosensor Development
The 2-styrylbenzimidazole framework is highly adaptable for creating chemo- and biosensors. The fluorescence of these molecules can be designed to change—either "turn on" or "turn off"—upon binding to a specific analyte, such as a metal ion or a biologically relevant molecule. mdpi.com
For example, a novel benzimidazole-based fluorescent probe was synthesized for the selective detection of cobalt (Co²⁺) ions. mdpi.comnih.govresearchgate.net This probe exhibits its own fluorescence, which is quenched upon the addition of Co²⁺ due to a photoinduced electron transfer (PET) mechanism. mdpi.comresearchgate.net The sensor demonstrates high selectivity for Co²⁺ over other interfering metal ions and has a low detection limit. mdpi.com
Similarly, other benzimidazole derivatives have been developed as selective and sensitive fluorescent sensors for iron (Fe³⁺) ions. researchgate.net Another study detailed a sensor based on a 2-(2-hydroxyphenyl)-1H-benzimidazole skeleton designed to target boronic acids, which are important in Boron Neutron Capture Therapy (BNCT). mdpi.com This sensor exhibits a "turn-on" fluorescence response with a high quantum yield and rapid reactivity upon binding to boronic acids. mdpi.com
The table below highlights the performance of various benzimidazole-based chemosensors.
| Sensor Derivative | Target Analyte | Sensing Mechanism | Detection Limit | Response Time |
|---|---|---|---|---|
| DQBM-B | Cobalt (Co²⁺) | Fluorescence Quenching (PET) | 3.56 µmol/L | ~30 min |
| BITQ | Boronic Acids (e.g., BPA) | Fluorescence "Turn-on" | 0.82 µM | Rapid |
| Chlorinated Benzimidazole | Iron (Fe³⁺) | Fluorescence Sensing | Micromolar | N/A |
| Ionic 1,4-Bis(styryl)benzene | Mercury (Hg²⁺) | Fluorescence Decrease | 7 nM | N/A |
Photodynamic Therapy (PDT) Applications (as Photosensitizers)
Photodynamic therapy (PDT) is a non-invasive treatment modality that uses a photosensitizer (PS), light, and oxygen to generate reactive oxygen species (ROS) that can destroy diseased cells, such as cancer cells. nih.govscielo.org.co The benzimidazole nucleus has been incorporated into more complex molecular structures to create effective photosensitizers.
For instance, researchers have synthesized benzimidazolo-chlorin derivatives for PDT. nih.gov Chlorins are a class of photosensitizers derived from chlorophyll. By condensing a pyropheophorbide-a (a chlorin (B1196114) derivative) with 1,2-phenylenediamine, a benzimidazole ring is fused to the chlorin macrocycle. nih.gov This modification results in a photosensitizer with a strong absorption in the near-infrared (NIR) region (around 730 nm), which allows light to penetrate deeper into tissues. nih.gov This benzimidazolo-chlorin demonstrated the ability to generate singlet oxygen and exhibited significant phototoxicity against cancer cell lines with negligible toxicity in the dark. nih.gov
The core principle of PDT involves the photosensitizer absorbing light and transitioning to an excited triplet state. nih.gov This triplet state then transfers its energy to molecular oxygen, creating highly reactive singlet oxygen, which is the primary cytotoxic agent. nih.govrsc.org The design of novel photosensitizers, including those with benzimidazole moieties, aims to enhance the efficiency of this process, improve selective accumulation in tumor tissue, and shift absorption to longer wavelengths for better tissue penetration. nih.govresearchgate.net
Future Research Perspectives and Translational Challenges
Exploration of Novel Synthetic Pathways
The development of efficient, cost-effective, and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical research. Future investigations into the synthesis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole and its analogs should prioritize "green chemistry" principles to minimize environmental impact and enhance industrial scalability.
Promising avenues for exploration include the refinement of microwave-assisted organic synthesis (MAOS), which has been shown to significantly reduce reaction times and improve yields for benzimidazole (B57391) derivatives. asianpubs.orgresearchgate.net Further research could focus on optimizing reaction conditions, such as solvent choice and catalyst systems, to maximize efficiency. The use of unconventional energy sources, such as ultrasonic irradiation, also presents a viable and eco-friendly alternative to conventional heating methods.
Moreover, the application of green solvents, such as glycerol, has shown promise in the synthesis of 2-styrylbenzimidazoles. asianpubs.orgasianpubs.org Glycerol, a biodegradable and non-toxic byproduct of biodiesel production, offers an attractive alternative to volatile organic solvents. asianpubs.org Future studies should explore the scope of glycerol-mediated reactions for a wider range of substituted 2-styrylbenzimidazoles. Additionally, solid-phase synthesis through techniques like simple physical grinding of reactants offers a solvent-free approach that warrants further investigation for its simplicity and environmental benefits. asianpubs.orgasianpubs.org
A comparative analysis of these emerging synthetic strategies is crucial for identifying the most robust and scalable methods for the production of this compound.
| Synthetic Method | Key Advantages | Future Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of catalysts and solvent systems |
| Ultrasonic Irradiation | Energy efficiency, eco-friendly | Exploration of broader substrate scope |
| Glycerol-Mediated Synthesis | Use of a green and renewable solvent | Expansion to diverse substituted analogs |
| Solid-Phase Grinding | Solvent-free, simple procedure | Scalability and applicability to various derivatives |
Deeper Mechanistic Elucidation of Biological Activities
While preliminary studies have hinted at the biological activities of this compound, a comprehensive understanding of its mechanism of action at the molecular level is largely uncharted. Future research must delve into the specific cellular and biochemical pathways modulated by this compound to validate its therapeutic potential and identify potential off-target effects.
A key area of investigation is its potential as an anticancer agent. Studies on related benzimidazole derivatives suggest that inhibition of tubulin polymerization is a possible mechanism of action. researchgate.netgazi.edu.tr Future research should directly assess the impact of this compound on tubulin dynamics and microtubule formation. Furthermore, its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells needs to be systematically investigated. nih.govresearchgate.net Elucidating the specific apoptotic pathways (e.g., intrinsic vs. extrinsic) and the key regulatory proteins involved will be critical.
Beyond cancer, the antiviral and antimicrobial properties of benzimidazoles are well-documented. bohrium.comresearchgate.netresearchgate.netorcid.org Mechanistic studies should aim to identify the specific viral or microbial enzymes or cellular processes that are targeted by this compound.
Rational Design of Enhanced Derivatives
The structural framework of this compound offers a versatile platform for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. A rational design approach, guided by computational modeling and structure-activity relationship (SAR) studies, will be instrumental in developing next-generation derivatives.
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can help identify the key structural features essential for biological activity. acs.orgjntuhceh.ac.injntuhceh.ac.in By correlating specific structural modifications with changes in biological effect, researchers can build predictive models to guide the synthesis of more effective compounds. For instance, SAR studies could explore the impact of different substituents on the phenyl and benzimidazole rings on anticancer or antimicrobial activity.
Computational tools such as molecular docking can be employed to predict the binding interactions of this compound derivatives with specific biological targets, such as the colchicine-binding site of tubulin. researchgate.net This in silico approach can prioritize the synthesis of compounds with the highest predicted binding affinity, thereby streamlining the drug discovery process.
Interdisciplinary Research Directions
The unique chemical and physical properties of this compound open up exciting opportunities for interdisciplinary research, extending its potential applications beyond traditional pharmacology.
The fluorescent nature of the styrylbenzimidazole core suggests its potential use as a chemosensor. dss.go.th Collaborative research with materials scientists could lead to the development of novel sensors for the detection of specific ions or molecules. This could have applications in environmental monitoring or medical diagnostics.
In the realm of materials science and nanotechnology, the incorporation of this compound into polymer matrices could lead to the development of new functional materials with unique optical or biological properties. jntuhceh.ac.in Furthermore, the formulation of this compound into nanoparticles for targeted drug delivery represents a promising strategy to enhance its therapeutic efficacy and reduce systemic toxicity. uobaghdad.edu.iqgcuniversity.ac.in This would involve collaboration with experts in nanomedicine and pharmaceutical sciences. The use of 2-styrylbenzimidazole in photographic chemistry has also been noted, indicating its potential in imaging and diagnostics. processreversal.org
By fostering collaborations across diverse scientific disciplines, the full potential of this compound can be explored and translated into innovative technological and therapeutic solutions.
Q & A
Basic: What are the common synthetic routes for 2-[(E)-2-phenylethenyl]-1H-benzimidazole derivatives?
The synthesis typically involves condensation of o-phenylenediamine with carbonyl compounds (e.g., aldehydes) or carboxylic acid derivatives under acidic conditions . For example, Phillips–Ladenburg and Weidenhagen reactions are classical methods, but green approaches using microwave irradiation or ultrasound have improved efficiency and reduced reaction times . Metal oxide nanoparticles (e.g., ZnO, TiO₂) are increasingly used as catalysts to enhance yields and selectivity .
Advanced: How can reaction conditions be optimized to improve yields in benzimidazole synthesis?
Key factors include:
- Catalyst selection : Transition-metal nanoparticles (e.g., CuO) improve atom economy and reduce side reactions .
- Solvent system : Polar aprotic solvents (e.g., DMF) or ionic liquids enhance solubility of intermediates .
- Temperature control : Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining high yields (e.g., 85% yield in 15 minutes) .
- pH adjustment : Alkaline conditions post-reaction aid in precipitating pure products, as seen in procedures involving NaOH neutralization .
Basic: What spectroscopic techniques are essential for characterizing benzimidazole derivatives?
- FT-IR and Raman spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹) and confirm cyclization .
- NMR (¹H/¹³C) : Assign proton environments (e.g., imidazole protons at δ 7.2–8.5 ppm) and verify substituent positions .
- UV-Vis spectroscopy : Analyze electronic transitions for applications in optoelectronics or ESIPT studies .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking distances of 3.5–3.8 Å) .
Advanced: How do π-π interactions and hydrogen bonding influence crystal packing in benzimidazole derivatives?
X-ray studies reveal that planar benzimidazole cores stabilize crystals via:
- π-π stacking : Parallel alignment of aromatic rings (e.g., centroid distances of 3.6 Å in PBIP) .
- Hydrogen bonds : N–H···O or C–H···N bonds (e.g., in BIP, O–H···N bonds form chains with graph-set notation C(6)) .
- C–H···π interactions : Contribute to 3D architectures, as seen in DPBI derivatives . These interactions are critical for designing materials with tailored thermal stability .
Advanced: What strategies address low yields in Phillips–Ladenburg syntheses?
- Catalyst optimization : Replace HCl with recyclable solid acids (e.g., sulfonated carbon) to reduce waste .
- Stepwise purification : Use column chromatography after neutralization to isolate intermediates before cyclization .
- Reaction monitoring : TLC or HPLC tracking identifies side products (e.g., unreacted o-phenylenediamine), enabling real-time adjustments .
Basic: What pharmacological activities are associated with benzimidazole derivatives?
These compounds exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., Hedgehog signaling via SANT-2 derivatives) .
- Antimicrobial effects : Disruption of bacterial cell membranes (e.g., cubosomal hydrogels for burn wound treatment) .
- Antioxidant properties : Scavenging of free radicals via electron-rich aromatic systems .
Advanced: How do 2-position substituents affect the thermal stability of benzimidazole complexes?
Bulky or electron-withdrawing groups (e.g., –NO₂, –Br) increase thermal degradation temperatures by:
- Enhancing rigidity : Planar substituents reduce molecular flexibility .
- Strengthening intermolecular forces : Halogen substituents promote halogen bonding (e.g., C–Br···π interactions) .
- TGA analysis : For example, 2-mercapto derivatives show 20–30°C higher decomposition points compared to unsubstituted analogs .
Advanced: How to design experiments to evaluate anticancer activity of benzimidazole derivatives?
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Molecular docking : Simulate binding to target proteins (e.g., α-glucosidase or tubulin) using AutoDock Vina .
- Apoptosis studies : Flow cytometry with Annexin V/PI staining confirms mechanism of cell death .
Advanced: How to resolve contradictions in reported bioactivity data for benzimidazole derivatives?
- Structural validation : Ensure purity via elemental analysis (C, H, N) and single-crystal XRD .
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, incubation time) .
- SAR analysis : Correlate substituent effects (e.g., –F vs. –OCH₃) with activity trends to identify pharmacophores .
Basic: What role do catalysts play in green synthesis of benzimidazoles?
- Nanoparticle catalysts : TiO₂ or Fe₃O₄ enable recyclability and reduce reaction temperatures by 40–60°C .
- Solvent-free conditions : Eliminate toxic solvents (e.g., DCM) while maintaining >90% yields .
- Microwave assistance : Achieve 10–15% higher yields compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
